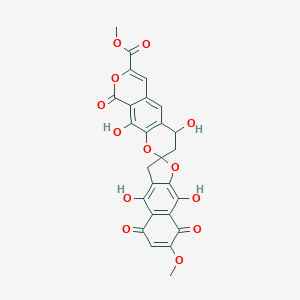
4-氯-1-(2-氯苯基)-1-氧代丁烷
描述
Synthesis Analysis
The synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane and related compounds often involves complex reactions including photodimerization and Knoevenagel condensation reactions. For instance, the photodimerization of 4'-chloro-4-Styrylpyridine leads to a structurally related compound, showcasing the intricate nature of synthesizing chlorophenyl derivatives (Busetti et al., 1980). Additionally, Knoevenagel condensation has been utilized to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, demonstrating the versatility of synthetic strategies employed in the creation of chlorophenyl compounds (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds, including 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, has been extensively studied using spectroscopic and crystallographic methods. The crystal structure analysis reveals that these compounds can have complex conformations and intermolecular interactions. For example, studies on related chlorophenyl derivatives have shown puckered cyclobutane rings and detailed intermolecular hydrogen bonding patterns, highlighting the diversity in molecular geometry and structure within this class of compounds (Achutha et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 4-Chloro-1-(2-chlorophenyl)-1-oxobutane and its derivatives can lead to a variety of products, depending on the conditions and reactants used. These compounds participate in reactions such as Michael-type nucleophilic addition and undergo transformations that can lead to the formation of new cyclobutane-based structures. The reactivity of these compounds underlines their potential utility in synthetic organic chemistry and materials science (Pouzet et al., 1998).
科学研究应用
环境影响和降解途径
4-氯-1-(2-氯苯基)-1-氧代丁烷,作为氯化有机化合物家族的一部分,在环境化学领域得到了广泛研究,特别是关于其降解途径、环境命运以及对生态系统潜在影响的研究。大量研究集中在氯化化合物在环境中的持久性、它们通过无生物和生物过程的转化,以及它们最终在各种环境基质中的降解或积累。
对氯酚的研究,与4-氯-1-(2-氯苯基)-1-氧代丁烷密切相关,显示出对哺乳动物和水生生物的中等毒性,在长期暴露下对鱼类的毒性相当大。当可生物降解的微生物群存在时,氯酚表现出低持久性,能够分解这些化合物。然而,根据条件不同,环境持久性可能会变得中等到高,突显了需要有效的降解策略来减轻其影响(Krijgsheld & Gen, 1986)。
包括使用钛染料与铈等过渡金属掺杂的高级氧化过程(AOPs)在可见光照射下对氯酚的降解显示出有希望的结果。这种方法为有效地从水源中去除这些污染物提供了一条途径,潜在地减少它们的环境足迹。该领域的研究表明,优化掺杂过程和操作参数可以显著提高降解效率,指向在环境修复中的实际应用(Lin et al., 2021)。
在环境基质中的吸附和生物有效性
氯化化合物与环境基质之间的相互作用在确定其生物有效性、迁移性和生物富集潜力方面起着至关重要的作用。对苯氧基除草剂的吸附行为的研究,包括结构与4-氯-1-(2-氯苯基)-1-氧代丁烷相似的化合物,突显了土壤有机物和铁氧化物作为重要吸附剂的影响。了解这些相互作用对于评估氯化化合物的环境风险以及制定其管理和修复策略至关重要(Werner et al., 2012)。
作用机制
安全和危害
属性
IUPAC Name |
4-chloro-1-(2-chlorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRNRTGWZLLPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631521 | |
| Record name | 4-Chloro-1-(2-chlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(2-chlorophenyl)-1-oxobutane | |
CAS RN |
103906-66-7 | |
| Record name | 4-Chloro-1-(2-chlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline](/img/structure/B20324.png)
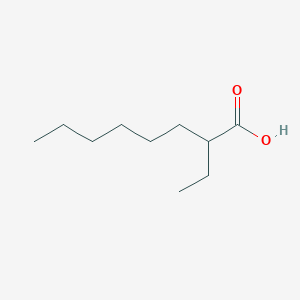


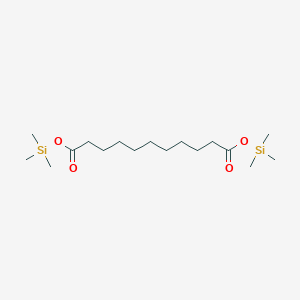
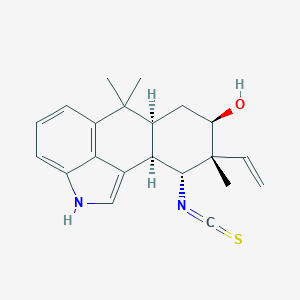
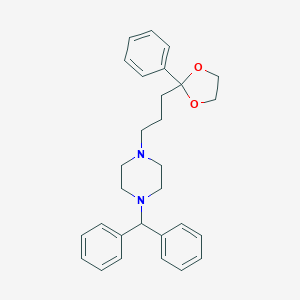

![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)



